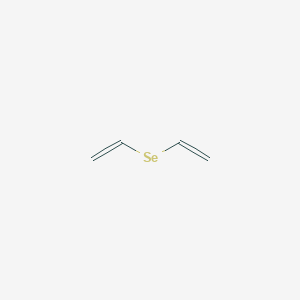
Divinyl selenide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Divinyl selenide is an organoselenium compound characterized by the presence of two vinyl groups attached to a selenium atom
Preparation Methods
Synthetic Routes and Reaction Conditions: Divinyl selenide can be synthesized through several methods. One efficient protocol involves the regio- and stereoselective addition of sodium selenide species to aryl alkynes. The nucleophilic species is generated in situ from the reaction of elemental selenium with sodium borohydride, utilizing polyethylene glycol (PEG-400) as the solvent. This reaction is carried out at 60°C and yields divinyl selenides with selectivity for the (Z,Z)-isomer .
Industrial Production Methods: Industrial production methods for this compound are less documented, but the principles of regio- and stereoselective addition reactions can be scaled up for larger production.
Chemical Reactions Analysis
Types of Reactions: Divinyl selenide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form selenoxides.
Reduction: Reduction reactions can convert it to selenides.
Substitution: It can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as Grignard reagents and organolithium compounds are commonly used.
Major Products:
Oxidation: Selenoxides.
Reduction: Selenides.
Substitution: Functionalized alkenes and other organoselenium compounds
Scientific Research Applications
Divinyl selenide has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of various organoselenium compounds and functionalized alkenes.
Biology: It has been studied for its potential antioxidant properties and its role in mimicking glutathione peroxidase activity.
Medicine: Research is ongoing into its potential anticancer and chemopreventive activities.
Industry: It is used in the synthesis of resveratrol derivatives and other valuable organic compounds
Mechanism of Action
The mechanism of action of divinyl selenide involves its ability to undergo redox reactions, which is crucial for its antioxidant properties. It can interact with molecular targets such as reactive oxygen species (ROS) and modulate redox pathways. This interaction helps in protecting cells from oxidative damage and supports the antioxidant defense system .
Comparison with Similar Compounds
Divinyl sulfide: Similar structure but with sulfur instead of selenium.
Divinyl telluride: Similar structure but with tellurium instead of selenium.
Vinyl selenides: Compounds with one vinyl group attached to selenium.
Uniqueness: Divinyl selenide is unique due to its selenium content, which imparts distinct redox properties and biological activities compared to its sulfur and tellurium analogs. Its ability to form stable selenides and selenoxides makes it a valuable compound in organic synthesis and medicinal chemistry .
Properties
CAS No. |
57796-75-5 |
|---|---|
Molecular Formula |
C4H6Se |
Molecular Weight |
133.06 g/mol |
IUPAC Name |
ethenylselanylethene |
InChI |
InChI=1S/C4H6Se/c1-3-5-4-2/h3-4H,1-2H2 |
InChI Key |
RVENDQGNZKLMCO-UHFFFAOYSA-N |
Canonical SMILES |
C=C[Se]C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















